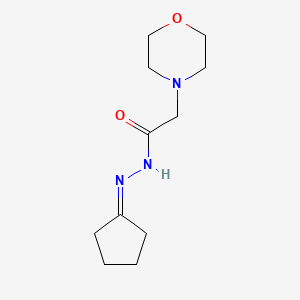
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide, also known as DCM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has also been shown to have antimicrobial properties against various bacterial and fungal strains. Additionally, N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide is its versatility, as it can be used in various fields, including medicine, agriculture, and materials science. Additionally, N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide is relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations of N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide, including further investigation of its mechanism of action and its potential applications in various fields. In medicine, N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide could be further studied as a potential treatment for various diseases, including cancer and inflammation. In agriculture, N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide could be further explored as a potential pesticide. Additionally, N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide could be further investigated for its potential use in materials science as a precursor for the synthesis of various polymers.
Synthesemethoden
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetic acid in the presence of a base, such as potassium carbonate. This reaction produces N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 86-88°C.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been investigated as a potential treatment for various diseases, including cancer and inflammation. N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has also been studied for its antimicrobial properties, making it a potential candidate for use in agriculture as a pesticide. Additionally, N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been explored for its potential use in materials science as a precursor for the synthesis of various polymers.
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-13-5-2-11(3-6-13)9-16(20)19-10-12-4-7-14(17)15(18)8-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPBKHDLDFCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)


![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)
